BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]-
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Overview
Description
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound features a benzamide core linked to a pteridine moiety through a methylamino group, which contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine derivative, which is then coupled with a benzamide derivative through a methylamino linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce amine derivatives. Substitution reactions result in a variety of substituted benzamide and pteridine compounds.
Scientific Research Applications
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological activities. For instance, it may bind to dihydrofolate reductase, inhibiting the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
Aminopterin: An amino derivative of folic acid with similar enzyme inhibition properties.
Methotrexate: Another folic acid derivative used as an anticancer and immunosuppressive agent.
Benzamidine: Known for its use in treating inflammatory conditions and as a protease inhibitor.
Uniqueness
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- stands out due to its unique combination of a benzamide and pteridine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)methyl]aMino]- is particularly noteworthy for its potential therapeutic applications, which include antimalarial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.
1. Overview of Benzamide Derivatives
Benzamides are a class of compounds characterized by a benzene ring attached to a carboxamide group. They exhibit a wide range of biological activities, including:
- Anticancer activity
- Antimicrobial properties
- Enzyme inhibition
The structural diversity of benzamides allows for modifications that enhance their pharmacological profiles.
2.1 Antimalarial Activity
Research has indicated that certain benzamide derivatives possess significant antimalarial activity against Plasmodium falciparum. A study reported the optimization of a benzamide scaffold that retained its antiplasmodial activity while being devoid of human kinase activity. The most potent compound demonstrated an EC50 of approximately 200 nM , indicating effective inhibition of the malaria parasite without affecting human kinases .
2.2 Enzyme Inhibition
Benzamide derivatives have been studied for their ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and hCA II). For instance:
- AChE Inhibition : Several studies have shown that benzamide compounds exhibit IC50 values ranging from 8.91 nM to 34.02 nM against AChE, demonstrating strong inhibitory potential .
- hCA Inhibition : Compounds have shown Ki values as low as 4.07 nM for hCA I and 10.68 nM for hCA II, indicating their potential as therapeutic agents in conditions like glaucoma and obesity .
2.3 Anticancer Activity
Benzamide derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A notable finding was that N-substituted benzamide derivatives exhibited effective cytotoxicity against prostate (DU-145), breast (MCF-7), and liver (Hep-G2) cancer cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzamide scaffold can enhance anticancer properties.
Case Study 1: Antimalarial Optimization
In a study focusing on the optimization of a benzamide scaffold for antimalarial activity, researchers synthesized several derivatives and evaluated their effects on P. falciparum. The optimized compound demonstrated improved potency and selectivity compared to earlier analogs .
Case Study 2: Enzyme Inhibition Profiles
A comprehensive analysis of various benzamide derivatives revealed distinct profiles in enzyme inhibition. For instance, certain compounds showed preferential inhibition of AChE over butyrylcholinesterase (BuChE), which is crucial for developing treatments for Alzheimer's disease .
Table 1: Summary of Biological Activities of Benzamide Derivatives
Compound ID | Biological Activity | Target | IC50/EC50 Values |
---|---|---|---|
Compound 1 | Antimalarial | P. falciparum | EC50 = 200 nM |
Compound 2 | AChE Inhibition | AChE | IC50 = 8.91 nM |
Compound 3 | hCA I Inhibition | hCA I | Ki = 4.07 nM |
Compound 4 | Anticancer | DU-145 | IC50 = Not specified |
Compound 5 | Antifungal | Various fungi | EC50 = Not specified |
Properties
CAS No. |
136265-94-6 |
---|---|
Molecular Formula |
C14H14N8O |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22) |
InChI Key |
ZPJMMISCPNTYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonyms |
BenzaMide, 4-[[(2,4-diaMino-6-pteridinyl)Methyl]aMino]- |
Origin of Product |
United States |
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